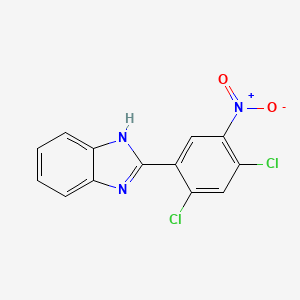
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole is a synthetic compound that belongs to the family of benzimidazole derivatives. It is commonly used in scientific research due to its potent biological activity and diverse applications in various fields of study. In
Wirkmechanismus
The mechanism of action of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. The compound has been shown to target tubulin, a protein involved in microtubule assembly, which is essential for cell division. It has also been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and concentration used. The compound has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses. In addition, it has been shown to reduce inflammation and angiogenesis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole in lab experiments is its potent biological activity and diverse applications. The compound can be used as a research tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the concentration used and the specific application.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole. One area of interest is the development of more potent and selective analogs of the compound for use as anticancer agents. Another area of interest is the investigation of the compound's potential use as an anti-inflammatory and anti-angiogenic agent. Additionally, the compound's potential use as an antimicrobial and antiparasitic agent should be further explored. Finally, the mechanism of action of the compound should be further elucidated to better understand its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits potent biological activity and diverse applications in various fields of study. The compound has been extensively studied for its potential therapeutic applications and is commonly used as a research tool in biochemistry, pharmacology, and medicinal chemistry. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole involves the reaction of 2,4-dichloro-5-nitroaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole has been extensively studied for its biological activity and potential therapeutic applications. It is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. The compound has been shown to exhibit potent antitumor, antiviral, and antimicrobial activity. It has also been investigated for its potential use as an anti-inflammatory, anti-angiogenic, and anti-parasitic agent.
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-8-6-9(15)12(18(19)20)5-7(8)13-16-10-3-1-2-4-11(10)17-13/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRTZQFEZGRWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)

![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)
![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)


![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
